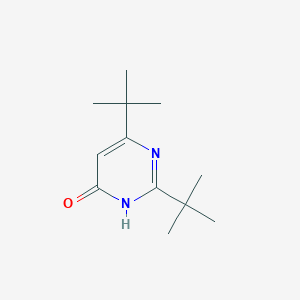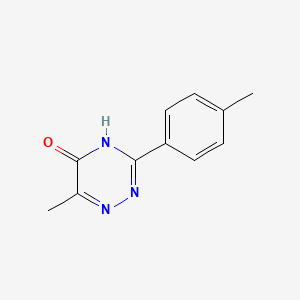
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
描述
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is an organic compound with the molecular formula C12H20N2O. It is a derivative of pyrimidine, where two tert-butyl groups are attached at the 2 and 6 positions, and a hydroxyl group is attached at the 4 position. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its chemical reactivity and interactions.
作用机制
Target of Action
The primary target of 2,6-Di-tert-butylpyrimidin-4-ol (hereafter referred to as the compound) is amide bonds . The compound acts as an alternative amide activation system for the direct conversions of secondary and tertiary amides .
Mode of Action
The compound interacts with its targets (amide bonds) through a process known as amide activation . This interaction results in the direct conversions of secondary and tertiary amides . The compound can deliver higher or similar yields compared with pyridine derivatives .
Biochemical Pathways
The compound affects the amide conversion pathways . It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates . The downstream effects of these conversions are yet to be fully understood and may vary depending on the specific context of the biochemical reaction.
Pharmacokinetics
The compound is described as a colorless, oily liquid , which suggests it may have good lipid solubility, potentially influencing its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of amide bonds . This transformation can lead to the production of new compounds, depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and light , which suggests that its stability and efficacy might be compromised in environments with high exposure to these elements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 2,6-Di-tert-butylpyrimidin-4-one.
Reduction: 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4 position instead of a hydroxyl group.
Uniqueness
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both tert-butyl groups and a hydroxyl group, which provide a combination of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
2,4-ditert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGMNBLXLMEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356480 | |
| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69050-79-9 | |
| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)


![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)

![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
